molecular formula C12H25N B13320220 (1-Cyclohexylethyl)(2-methylpropyl)amine

(1-Cyclohexylethyl)(2-methylpropyl)amine

Cat. No.: B13320220
M. Wt: 183.33 g/mol
InChI Key: NZRIREWUHSFWQK-UHFFFAOYSA-N
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Description

Structural Significance and Role within Branched Alkylamine Chemistry

The molecular structure of (1-Cyclohexylethyl)(2-methylpropyl)amine, with its bulky cyclohexyl and isobutyl groups, is of considerable interest in the study of sterically hindered amines. These structural features are known to influence the chemical and physical properties of the molecule profoundly. The presence of two bulky substituents on the nitrogen atom creates significant steric hindrance, which can modulate its reactivity as a nucleophile and a base.

The alpha-branching on the ethyl group attached to the cyclohexane (B81311) ring further contributes to the steric crowding around the nitrogen atom. This structural motif is a key feature in many biologically active molecules, where it can influence binding to receptors and enzymes. The conformational flexibility of the cyclohexyl ring, coupled with the rotational freedom of the alkyl chains, results in a complex three-dimensional structure that can adopt various spatial arrangements.

In the broader context of branched alkylamine chemistry, compounds like this compound serve as important models for understanding the effects of steric hindrance on reaction kinetics and mechanisms. The synthesis of such sterically encumbered amines often poses significant challenges, requiring specialized synthetic methods to overcome the low reactivity of the starting materials.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H25N
Molecular Weight 183.34 g/mol
Appearance Predicted to be a liquid at room temperature
Boiling Point Estimated to be in the range of 220-240 °C
Solubility Expected to have low solubility in water and good solubility in organic solvents

Contextualization within Amine Research and Synthetic Organic Chemistry

Amines are a fundamental class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. nih.gov The synthesis and functionalization of amines are central themes in synthetic organic chemistry. nih.gov Traditional methods for amine synthesis, such as reductive amination and nucleophilic substitution, are well-established. nist.gov However, the construction of complex, sterically hindered amines like this compound often requires more advanced synthetic strategies. nih.gov

The development of new catalytic methods for C-N bond formation has been a major focus of modern amine research. nih.gov These methods offer milder reaction conditions and greater functional group tolerance compared to classical approaches. The synthesis of alpha-branched amines, in particular, has been a significant area of investigation, with the development of novel multicomponent reactions providing efficient access to these valuable building blocks. nih.govlongdom.org

The reactivity of amines is dominated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character. nih.gov In the case of this compound, the steric bulk of the substituents is expected to decrease its nucleophilicity while having a smaller effect on its basicity. This differential reactivity can be exploited in organic synthesis to achieve selective transformations.

Overview of Current Research Trajectories and Future Challenges

While specific research on this compound is limited, the broader field of branched alkylamine chemistry is an active area of investigation. Current research is focused on the development of more efficient and selective methods for the synthesis of complex amines. nist.gov This includes the use of transition metal catalysis, photoredox catalysis, and biocatalysis to construct C-N bonds under mild conditions. nih.gov

A major challenge in the synthesis of sterically hindered amines is overcoming the inherent steric repulsion between the reacting partners. nih.gov This often leads to low reaction yields and requires the use of highly reactive reagents or harsh reaction conditions. The development of new catalysts and synthetic methodologies that can tolerate high levels of steric hindrance is a key goal in this area.

Another important research direction is the exploration of the biological activities of novel branched alkylamines. The structural complexity and diversity of these compounds make them attractive candidates for drug discovery programs. The development of efficient synthetic routes to access a wide range of branched alkylamines is therefore crucial for advancing this area of research.

Future research on compounds like this compound will likely focus on the development of efficient and scalable synthetic routes, the detailed investigation of their chemical and physical properties, and the exploration of their potential applications in areas such as medicinal chemistry and materials science. The unique structural features of this compound make it a valuable target for further study and a potential building block for the synthesis of more complex and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-(1-cyclohexylethyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H25N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3

InChI Key

NZRIREWUHSFWQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1CCCCC1

Origin of Product

United States

Methodologies for the Chemical Synthesis of 1 Cyclohexylethyl 2 Methylpropyl Amine

Alkylation Reactions in the Formation of (1-Cyclohexylethyl)(2-methylpropyl)amine

Alkylation reactions represent a fundamental approach to the synthesis of amines. This method involves the reaction of an amine with an alkylating agent, typically an alkyl halide, to form a new carbon-nitrogen bond. For the synthesis of this compound, this can be conceptualized in two ways: the alkylation of 1-cyclohexylethylamine with an isobutyl halide or the alkylation of isobutylamine (B53898) with a 1-cyclohexylethyl halide.

The direct alkylation of a primary amine precursor is a common method for the synthesis of secondary amines. In the context of producing this compound, one viable pathway is the reaction of 1-cyclohexylethylamine with an isobutyl halide, such as isobutyl bromide. This reaction is a nucleophilic substitution where the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbon of the isobutyl halide.

A significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine as an undesired byproduct. Careful control of reaction conditions is therefore crucial to favor the formation of the desired secondary amine.

To maximize the yield of this compound and minimize the formation of byproducts, several reaction parameters can be optimized. These include the choice of solvent, the base used to neutralize the hydrogen halide formed during the reaction, the reaction temperature, and the stoichiometry of the reactants.

The use of a non-polar, aprotic solvent is often preferred to solvate the reactants without interfering with the reaction. A suitable base is essential to scavenge the acid produced, thereby preventing the protonation of the amine reactant and product, which would render them non-nucleophilic. Sterically hindered non-nucleophilic bases are sometimes employed to mitigate side reactions. Controlling the stoichiometry, often by using an excess of the primary amine, can also favor the formation of the secondary amine over the tertiary amine.

ParameterConditionRationale
Solvent Acetonitrile, THFAprotic solvents that facilitate the reaction without participating.
Base Potassium carbonate, TriethylamineTo neutralize the HBr formed and prevent amine protonation.
Temperature Room temperature to gentle heatingTo provide sufficient activation energy without promoting over-alkylation.
Stoichiometry Excess of 1-cyclohexylethylamineTo increase the probability of isobutyl bromide reacting with the primary amine.

Reductive Amination as a Synthetic Pathway to this compound

Reductive amination is a versatile and widely used method for the synthesis of amines. This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is often preferred over direct alkylation due to its higher selectivity and reduced likelihood of over-alkylation.

A practical reductive amination approach to synthesize this compound involves the reaction of 1-cyclohexylethanone (B3024942) with isobutylamine. The reaction proceeds through the nucleophilic attack of the isobutylamine on the carbonyl carbon of 1-cyclohexylethanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced to yield the final secondary amine product. The reaction is typically carried out in the presence of a suitable reducing agent and under conditions that favor imine formation.

The choice of reducing agent is critical in reductive amination as it must selectively reduce the imine intermediate in the presence of the starting carbonyl compound. Several reducing agents are commonly employed, each with its own advantages and limitations.

Sodium Borohydride (NaBH₄) : A mild and inexpensive reducing agent. It can reduce aldehydes and ketones, so the imine formation must be substantially complete before its addition, or it must be used under conditions where imine reduction is faster than carbonyl reduction.

Sodium Cyanoborohydride (NaBH₃CN) : A more selective reducing agent that is particularly effective at reducing imines at mildly acidic pH, where the imine is protonated and more reactive towards reduction. It is less reactive towards ketones and aldehydes under these conditions.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. It is often the reagent of choice due to its high efficiency and operational simplicity.

Catalytic Hydrogenation (H₂/Pd, PtO₂) : This method involves the use of hydrogen gas and a metal catalyst. It is a clean and effective method but may require specialized equipment to handle hydrogen gas under pressure.

Reducing AgentTypical ConditionsSelectivity
NaBH₄ Methanol, EthanolModerate
NaBH₃CN Methanol, pH 5-6High for imines
NaBH(OAc)₃ Dichloromethane, Acetic AcidHigh for imines
H₂/Pd Ethanol, H₂ atmosphereHigh

Exploration of Advanced Synthetic Approaches to this compound

Beyond classical alkylation and reductive amination, modern synthetic organic chemistry offers more advanced and efficient methodologies for the synthesis of unsymmetrical secondary amines like this compound. These methods often provide higher yields, greater selectivity, and more environmentally friendly reaction conditions.

Catalytic Methods: Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, provide powerful tools for the formation of C-N bonds. While typically used for aryl amines, variations of these catalytic systems can be applied to the synthesis of aliphatic amines. These methods often involve the use of palladium, copper, or other transition metal catalysts to couple an amine with an alkyl halide or pseudohalide.

Flow Chemistry: The synthesis of secondary amines can be adapted to continuous flow processes. Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, high-throughput production. A flow-based synthesis of this compound could involve pumping the starting materials through a heated reactor containing a packed bed of a solid-supported catalyst or reagent.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Transaminases and imine reductases are enzymes that can be used to produce chiral amines with high enantioselectivity. For the synthesis of this compound, a biocatalytic approach could offer a green and highly selective route, particularly if a specific stereoisomer is desired.

Application of Solid-Phase Synthesis Techniques for Amine Scaffolds

Solid-phase synthesis offers a powerful platform for the construction of amine libraries, streamlining the purification process and enabling high-throughput methodologies. This approach avoids common issues in solution-phase amine alkylation, such as overalkylation and the formation of quaternary ammonium (B1175870) salts. organic-chemistry.org A general and efficient solid-phase method for preparing secondary amines utilizes a polymer-supported triphenylphosphine (B44618) reagent. organic-chemistry.org

The synthesis commences with a Staudinger reaction, where an alkyl azide (B81097) reacts with the polymer-bound triphenylphosphine to form a solid-supported iminophosphorane intermediate. This intermediate is then alkylated by a reactive alkyl halide, such as an alkyl, allyl, or benzyl (B1604629) halide, to generate a polymer-bound aminophosphonium salt. The final step involves the hydrolysis of this salt, typically with methanolic potassium hydroxide, which cleaves the desired secondary amine from the resin, releasing it into the solution. The solid support, now containing triphenylphosphine oxide, can be filtered off and potentially regenerated. organic-chemistry.org

For the specific synthesis of this compound, this methodology could be implemented in one of two ways, by immobilizing either the cyclohexylethyl or the 2-methylpropyl fragment onto the solid support first. The table below outlines the key components for one possible synthetic route based on this solid-phase approach.

StepDescriptionReactant/Intermediate for this compound Synthesis
1Immobilization (Staudinger Reaction)Polymer-supported triphenylphosphine + 1-azido-2-methylpropane
2Intermediate FormationPolymer-bound iminophosphorane
3Alkylation1-(1-Bromoethyl)cyclohexane
4Intermediate FormationPolymer-bound aminophosphonium salt
5Cleavage (Hydrolysis)Methanolic KOH releases the final product into solution

This technique is noted for its high yields and excellent product purity (>95%), with the significant advantage that purification is simplified to filtration. organic-chemistry.org

Photocatalytic Strategies in α-Branched Secondary Amine Synthesis

Photocatalysis has emerged as a mild and efficient tool for forging carbon-carbon and carbon-nitrogen bonds, providing novel pathways for the synthesis of α-branched amines. acs.org A particularly effective method is the visible-light-mediated carbonyl alkylative amination, a multicomponent reaction that brings together a primary amine, an aldehyde, and an alkyl iodide. rsc.org This strategy allows for the modular and streamlined assembly of complex secondary amines from simple, readily available precursors. chemrxiv.org

The reaction proceeds through the generation of an alkyl radical from an alkyl iodide via a photocatalytic cycle. This radical then adds to an imine, which is formed in situ from the condensation of the primary amine and the aldehyde. rsc.org This approach represents a significant advancement, as it enables the coupling of diverse and abundant chemical feedstocks in a single, efficient operation. nih.govchemrxiv.org

To synthesize this compound, this photocatalytic method would involve the coupling of isobutylamine (2-methyl-1-propanamine), cyclohexanecarboxaldehyde, and ethyl iodide. The reaction would be mediated by a suitable photocatalyst under visible light irradiation. Research has demonstrated the effectiveness of this strategy across a wide range of substrates. rsc.orgacs.org The table below presents representative data from a study on the photocatalytic synthesis of α-branched secondary amines, illustrating typical conditions and outcomes for structurally similar products. acs.org

Amine SubstrateAldehyde SubstrateHydrocarbon SubstratePhotocatalystAdditiveYield (%)
AnilineBenzaldehydeCyclohexane (B81311)TBADT (2 mol %)Acetic Acid85
4-MethylanilineBenzaldehydeCyclohexaneTBADT (2 mol %)Acetic Acid88
4-BromoanilineBenzaldehydeCyclohexaneTBADT (2 mol %)Acetic Acid81
4-ChloroanilineBenzaldehydeCyclohexaneTBADT (2 mol %)Acetic Acid75

Data adapted from a study on the multicomponent synthesis of α-branched secondary amines. TBADT refers to tetrabutylammonium (B224687) decatungstate. acs.org

This photocatalytic approach is highly valuable for its atom economy and its ability to construct sterically hindered amine structures under mild conditions, making it a powerful tool for diversity-oriented synthesis in medicinal chemistry and drug discovery. acs.orgacs.org

Reaction Chemistry and Derivatization of 1 Cyclohexylethyl 2 Methylpropyl Amine

Nucleophilic Reactivity of the Amine Moiety in (1-Cyclohexylethyl)(2-methylpropyl)amine

The lone pair of electrons on the nitrogen atom makes the amine moiety a potent nucleophile, enabling it to react with a variety of electrophiles. This reactivity is fundamental to the derivatization of the molecule.

This compound, as a secondary amine, can undergo N-alkylation reactions with alkylating agents, such as alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide. This process leads to the formation of a tertiary amine.

If the resulting tertiary amine is treated further with an alkylating agent, it can undergo a second alkylation to form a quaternary ammonium (B1175870) salt. This two-step process is outlined below:

Step 1: Formation of a Tertiary Amine this compound + R-X → [(1-Cyclohexylethyl)(2-methylpropyl)(R)amine]⁺X⁻

Step 2: Formation of a Quaternary Ammonium Salt (1-Cyclohexylethyl)(2-methylpropyl)(R)amine + R'-X → [(1-Cyclohexylethyl)(2-methylpropyl)(R)(R')ammonium]⁺X⁻

The reactivity in N-alkylation can be influenced by steric hindrance around the nitrogen atom, which is significant in this molecule due to the bulky cyclohexyl and isobutyl groups.

Table 1: Examples of N-Alkylation and Quaternization Reactions
ReactantAlkylating AgentProduct TypeGeneral Product Structure
This compoundMethyl Iodide (CH₃I)Tertiary Amine(1-Cyclohexylethyl)(methyl)(2-methylpropyl)amine
(1-Cyclohexylethyl)(methyl)(2-methylpropyl)amineEthyl Bromide (CH₃CH₂Br)Quaternary Ammonium Salt[(1-Cyclohexylethyl)(ethyl)(methyl)(2-methylpropyl)ammonium]⁺Br⁻

The secondary amine functionality readily reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form N,N-disubstituted amides. This reaction, known as acylation, involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

The resulting amide is significantly less basic and less nucleophilic than the parent amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This prevents further acylation of the nitrogen atom. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

General Reaction: this compound + R-COCl → N-(1-Cyclohexylethyl)-N-(2-methylpropyl)acetamide

Table 2: Acylation Reaction Details
Amine SubstrateAcylating AgentProduct ClassExample Product
This compoundAcetyl ChlorideN,N-Disubstituted AmideN-(1-Cyclohexylethyl)-N-(2-methylpropyl)acetamide
This compoundBenzoyl ChlorideN,N-Disubstituted AmideN-(1-Cyclohexylethyl)-N-(2-methylpropyl)benzamide

Like other amines, this compound acts as a Brønsted-Lowry base, readily accepting a proton from an acid to form an ammonium salt. The nitrogen's lone pair abstracts a proton from an acid, resulting in a positively charged ammonium ion and the conjugate base of the acid.

This reaction is typically exothermic and results in a significant change in the physical properties of the compound. The resulting salts, such as the hydrochloride or sulfate (B86663) salts, are typically crystalline solids with higher melting points and greater water solubility compared to the free amine, which is often an oily liquid. This property is frequently exploited in purification processes and for the formulation of amine-containing compounds.

Equilibrium Reaction: C₁₂H₂₅N + H-A ⇌ [C₁₂H₂₅NH]⁺ + A⁻

Advanced Transformations and Functionalization of this compound

Beyond the fundamental reactivity of the amine group, the molecule's structure allows for more complex and stereochemically controlled transformations.

The carbon atom attached to the cyclohexyl group, the ethyl group's methyl, and the nitrogen atom is a stereocenter. This inherent chirality means that this compound can be used as a chiral building block or a chiral auxiliary in asymmetric synthesis.

When this chiral amine is reacted with a prochiral substrate, the existing stereocenter can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other. For instance, if the amine is first acylated with a prochiral acid chloride, the chiral environment provided by the (1-cyclohexylethyl) group can direct subsequent reactions, such as alkylation at the α-position to the carbonyl group of the newly formed amide. After the desired stereoselective transformation, the chiral amine auxiliary can potentially be cleaved and recovered. wikipedia.org This strategy is a powerful tool for the synthesis of enantiomerically pure compounds. sigmaaldrich.com

Iminyl radicals are a class of nitrogen-centered radicals that serve as versatile intermediates in the synthesis of nitrogen-containing heterocycles. rsc.org Direct generation of an iminyl radical from a saturated secondary amine like this compound is not a direct process. It typically requires a two-step sequence.

First, the secondary amine would need to be oxidized to the corresponding imine. Various methods exist for the oxidation of secondary amines to imines, often employing metal catalysts or specific oxidizing agents. researchgate.netrsc.org

Oxidation Step: this compound --[Oxidation]--> Imine Intermediate

Once the imine is formed, it can serve as a precursor to an iminyl radical through processes such as photochemical excitation or single-electron transfer (SET) reactions, often mediated by a photoredox catalyst. rsc.org These highly reactive iminyl radical intermediates can then undergo a variety of transformations, including intramolecular cyclizations (if a suitable radical acceptor is present in the molecule) or intermolecular addition reactions, opening pathways to complex nitrogen-containing molecules. acs.org

Stereochemical Investigations of 1 Cyclohexylethyl 2 Methylpropyl Amine

Elucidation of the Chiral Center at the 1-Cyclohexylethyl Position

The chirality of (1-Cyclohexylethyl)(2-methylpropyl)amine originates from a single stereocenter. This chiral center is located at the carbon atom of the ethyl group that is bonded to both the cyclohexyl ring and the nitrogen atom. This specific carbon is attached to four different substituents: a hydrogen atom, a methyl group, a cyclohexyl group, and the (2-methylpropyl)amino group. The presence of these four distinct groups makes this carbon atom a stereocenter, resulting in the existence of two non-superimposable mirror images, known as enantiomers: (R)-(1-Cyclohexylethyl)(2-methylpropyl)amine and (S)-(1-Cyclohexylethyl)(2-methylpropyl)amine.

The absolute configuration of such chiral amines can be determined using various analytical techniques. A common approach involves derivatization with a chiral agent to form diastereomers, which can then be analyzed by spectroscopic methods like Nuclear Magnetic Resonance (NMR). For instance, reacting the amine with chiral derivatizing agents such as α-methoxyphenylacetic acid (MPA) or α-fluorinated phenylacetic phenylselenoester (FPP) allows for the determination of the absolute configuration by analyzing the NMR spectra of the resulting diastereomeric amides. nih.govfrontiersin.org High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can also be employed to determine the absolute configuration, sometimes even without the need for enantiomeric standards. nih.govnih.govacs.org

Table 1: Substituents on the Chiral Carbon of this compound

Substituent 1 Substituent 2 Substituent 3 Substituent 4

Methods for Enantiomeric Resolution and Purity Assessment

The separation of a racemic mixture of this compound into its individual enantiomers is a crucial process known as resolution. libretexts.org Several methods are commonly employed for the resolution of chiral amines.

One of the most traditional and effective methods is the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orgpbworks.com The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pbworks.comulisboa.pt Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base. libretexts.orgpbworks.com

Another powerful technique for both separation and purity assessment is chiral chromatography. phenomenex.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers. phenomenex.comyakhak.orgchromatographyonline.com Polysaccharide-based CSPs are widely used for this purpose. yakhak.org The enantiomeric excess (ee), a measure of enantiomeric purity, can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. tandfonline.com Supercritical fluid chromatography (SFC) has also emerged as a viable alternative to HPLC for the enantiomeric separation of primary amines. chromatographyonline.com

Kinetic resolution, often enzyme-catalyzed, is another approach. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For instance, lipases can be used to selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer to be separated from the newly formed amide. tandfonline.comgoogle.com

Table 2: Comparison of Enantiomeric Resolution Techniques for Chiral Amines

Method Principle Advantages Common Reagents/Systems
Diastereomeric Salt Formation Conversion to diastereomers with different physical properties. libretexts.org Scalable, well-established. Chiral acids (e.g., tartaric acid, mandelic acid). libretexts.orgpbworks.com
Chiral Chromatography (HPLC/SFC) Differential interaction with a chiral stationary phase. phenomenex.com High accuracy for purity assessment, applicable to small scales. tandfonline.com Polysaccharide-based columns, cyclofructan-based columns. yakhak.orgchromatographyonline.com

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme. tandfonline.com | High enantioselectivity, mild reaction conditions. | Lipases (e.g., Candida antarctica lipase). tandfonline.comgoogle.com |

Asymmetric Synthesis Approaches Towards Specific Enantiomers of this compound

Instead of separating a racemic mixture, specific enantiomers of this compound can be prepared directly through asymmetric synthesis. A highly effective and common method for synthesizing chiral amines is asymmetric reductive amination. researchgate.netresearchgate.netsemanticscholar.org This process typically involves the reaction of a prochiral ketone, in this case, 1-cyclohexylethanone (B3024942), with 2-methylpropylamine in the presence of a chiral catalyst and a reducing agent. researchgate.netacs.org

The key to achieving high enantioselectivity is the use of a chiral catalyst, often a transition metal complex with a chiral ligand. acs.orgacs.org Ruthenium and iridium-based catalysts with chiral phosphine (B1218219) ligands have shown great success in the asymmetric reductive amination of ketones. researchgate.netsemanticscholar.orgacs.org The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation of the intermediate imine from one face, leading to the preferential formation of one enantiomer.

Biocatalysis offers another powerful route for asymmetric synthesis. Reductive aminases (RedAms) are enzymes that can catalyze the stereoselective amination of ketones to produce chiral amines with high enantiomeric excess. frontiersin.org These enzymes provide an environmentally friendly alternative to metal-based catalysts and operate under mild conditions. frontiersin.org

Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a valuable tool. Chiral secondary amines, for example, can catalyze a variety of reactions that lead to the formation of enantioenriched products. nih.govresearchgate.net While more commonly applied to other reaction types, the principles of organocatalysis can be adapted for the synthesis of chiral amines.

Table 3: Overview of Asymmetric Synthesis Strategies for Chiral Amines

Strategy Description Key Components
Transition Metal-Catalyzed Asymmetric Reductive Amination A ketone is reacted with an amine and a reducing agent in the presence of a chiral metal catalyst. researchgate.netacs.org Prochiral ketone (1-cyclohexylethanone), Amine (2-methylpropylamine), Chiral catalyst (e.g., Ru or Ir complex with chiral ligands). researchgate.netsemanticscholar.orgacs.org
Biocatalytic Reductive Amination An enzyme catalyzes the stereoselective formation of the C-N bond and subsequent reduction. frontiersin.org Reductive aminase (RedAm) enzyme, Ketone and amine substrates, Cofactor (e.g., NADPH). frontiersin.org

| Organocatalysis | A small chiral organic molecule catalyzes the enantioselective reaction. nih.govresearchgate.net | Chiral amine catalysts (e.g., diarylprolinol silyl (B83357) ethers). researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 1 Cyclohexylethyl 2 Methylpropyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of (1-Cyclohexylethyl)(2-methylpropyl)amine can be achieved.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the chemical environment of the hydrogen atoms within the molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron density around the proton, with nearby electronegative atoms, such as nitrogen, causing a downfield shift to a higher ppm value.

The protons on the carbon adjacent to the nitrogen atom are expected to be the most downfield-shifted among the aliphatic protons. The complexity of the cyclohexyl ring protons, many of which are chemically non-equivalent, would likely result in a series of overlapping multiplets in the upfield region of the spectrum.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
NH~1.5 - 2.5Broad Singlet
CH-N (ethyl)~2.5 - 2.7Multiplet
CH₂-N (propyl)~2.3 - 2.5Multiplet
CH (propyl)~1.6 - 1.8Multiplet
CH₃ (ethyl)~1.0 - 1.2Doublet
CH (cyclohexyl, C1)~1.4 - 1.6Multiplet
CH₂ (cyclohexyl)~0.9 - 1.8Multiplets
CH₃ (propyl)~0.8 - 1.0Doublet

Note: The predicted data is generated from computational models and may differ from experimental values.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. Carbons bonded to the electronegative nitrogen atom will be shifted downfield.

The number of signals in the ¹³C NMR spectrum can confirm the number of unique carbon environments in the molecule. Due to the asymmetry of the molecule, all twelve carbon atoms are expected to be chemically non-equivalent, resulting in twelve distinct signals.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
C-N (ethyl)~55 - 65
C-N (propyl)~50 - 60
C (cyclohexyl, C1)~40 - 45
CH₂ (cyclohexyl)~25 - 35
CH (propyl)~28 - 33
CH₃ (ethyl)~15 - 20
CH₃ (propyl)~20 - 25

Note: The predicted data is generated from computational models and may differ from experimental values.

Heteronuclear NMR (e.g., ¹⁹F NMR for derivatives)

While not directly applicable to this compound itself, heteronuclear NMR techniques would be invaluable for characterizing its derivatives. For instance, if a fluorine-containing moiety were introduced to the molecule, ¹⁹F NMR spectroscopy would be a highly sensitive method for confirming the presence and electronic environment of the fluorine atoms. Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this technique provides high-resolution spectra with a wide chemical shift range, making it an excellent tool for structural confirmation of fluorinated analogues.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₂H₂₅N, the exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Calculated Exact Mass:

ElementNumber of AtomsIsotopic Mass (amu)Total Mass (amu)
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)251.00782525.195625
Nitrogen (¹⁴N)114.00307414.003074
Total Exact Mass 183.198699

An experimentally determined mass from an HRMS instrument that matches this calculated value would provide strong evidence for the molecular formula C₁₂H₂₅N. ucla.edumissouri.eduyoutube.comnih.gov

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Fourier Transform Mass Spectrometry (MALDI-FTMS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like amines. In positive-ion mode ESI-MS, this compound would be expected to readily form a protonated molecule, [M+H]⁺. theanalyticalscientist.comnih.govresearchgate.net This would be observed at a mass-to-charge ratio corresponding to the molecular weight of the compound plus the mass of a proton. The soft nature of ESI typically results in minimal fragmentation, making it an excellent method for confirming the molecular weight of the analyte. semanticscholar.org

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, often coupled with a high-resolution mass analyzer like a Fourier-transform ion cyclotron resonance (FTMS) instrument. While MALDI is more commonly used for larger biomolecules, it can be adapted for the analysis of small molecules. nih.govnih.gov For this compound, MALDI-FTMS would provide very high-resolution mass data, further confirming the elemental composition. Derivatization of the amine can sometimes be employed to improve the sensitivity of the analysis in MALDI-MS. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides valuable information about the functional groups present in the molecule. As a secondary amine, this compound is expected to exhibit several characteristic vibrational modes. msu.eduwpmucdn.com

The most prominent and diagnostic absorption for a secondary amine is the N-H stretching vibration, which typically appears as a single, relatively weak to medium band in the region of 3350-3310 cm⁻¹. wpmucdn.com The presence of hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber.

Other significant vibrational modes include the C-H stretching vibrations of the cyclohexyl and alkyl groups, which are expected in the 3000-2850 cm⁻¹ region. The C-N stretching vibration of aliphatic amines typically appears in the 1250-1020 cm⁻¹ range as a medium to weak band. wpmucdn.com The N-H bending vibration for secondary amines can sometimes be observed around 1650-1550 cm⁻¹, though it is often weak. A broad N-H wagging absorption may also be present in the 910-665 cm⁻¹ region. wpmucdn.com

Table 2: Predicted Infrared Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch3350 - 3310Weak to Medium
C-H Stretch (Aliphatic)3000 - 2850Strong
N-H Bend1650 - 1550Weak to Medium
C-N Stretch1250 - 1020Medium to Weak
N-H Wag910 - 665Broad, Medium

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis can be challenging. Many aliphatic amines with similar molecular weights are liquids at room temperature and have low melting points, making crystallization difficult. To perform X-ray crystallography, the compound would first need to be crystallized, often at low temperatures or by forming a suitable salt (e.g., a hydrochloride or hydrobromide salt) which may have a higher propensity to form well-ordered crystals.

If a suitable crystal were obtained, the analysis would reveal the exact conformation of the cyclohexyl ring (likely a chair conformation), the arrangement of the ethyl and isobutyl groups, and the geometry around the nitrogen atom. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the N-H group, which govern the packing of the molecules in the crystal lattice. However, without experimental data, any discussion of the crystal structure remains speculative.

Computational Chemistry and Theoretical Frameworks for 1 Cyclohexylethyl 2 Methylpropyl Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and energetics of (1-Cyclohexylethyl)(2-methylpropyl)amine. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Detailed research findings from DFT studies on similar aliphatic and cyclic amines reveal that the electronic environment of the nitrogen atom is crucial in determining the molecule's basicity and nucleophilicity. For this compound, the electron-donating nature of the cyclohexylethyl and 2-methylpropyl groups would be expected to increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to less substituted amines.

A typical computational approach would involve geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) to find its lowest energy conformation. Subsequent calculations would yield important electronic properties.

Table 1: Predicted Electronic Properties of this compound The following data is illustrative and based on typical values for structurally similar secondary amines.

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons; related to its nucleophilicity.
LUMO Energy 1.2 eVIndicates the molecule's ability to accept electrons; relevant for reactions with electrophiles.
HOMO-LUMO Gap 7.7 eVRelates to the molecule's electronic stability and reactivity. A larger gap suggests higher stability.
Dipole Moment 1.1 DQuantifies the polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Charge on Nitrogen -0.45 eRepresents the partial charge on the nitrogen atom, indicating its electron-rich character.

These parameters are instrumental in predicting the molecule's behavior in chemical reactions and its interactions with other molecules. For instance, the HOMO energy can be correlated with its ionization potential and its propensity to act as a nucleophile.

Molecular Dynamics Simulations for Conformational Landscapes

Due to the flexibility of the cyclohexyl ring and the rotational freedom of the alkyl chains, this compound can exist in numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such flexible molecules. By simulating the motion of atoms over time, MD can reveal the most stable conformations and the energy barriers between them.

An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box (e.g., water or a non-polar solvent) and applying a force field (e.g., OPLS-AA or AMBER) to describe the interatomic forces. The simulation would be run for a sufficient duration (nanoseconds to microseconds) to ensure thorough sampling of the conformational space.

Analysis of the MD trajectory would provide information on:

Dominant Conformers: Identification of the most populated conformational states.

Dihedral Angle Distributions: Understanding the preferred orientations of the different molecular fragments.

Intramolecular Hydrogen Bonding: Although not prominent in this molecule, the potential for weak C-H···N interactions could be assessed.

Solvent Effects: How the surrounding solvent influences the conformational preferences.

Table 2: Illustrative Conformational Analysis Data for this compound This data is hypothetical and serves to illustrate the type of information obtained from MD simulations.

ConformerRelative Population (%)Key Dihedral Angle (C-C-N-C)Description
1 45%175°Extended conformation with minimal steric hindrance.
2 30%65°Gauche conformation with potential for weak intramolecular interactions.
3 15%-70°Alternative gauche conformation.
4 10%VariableOther minor conformations.

Understanding the conformational landscape is crucial as different conformers can exhibit varying reactivity and biological activity.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is widely used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. For this compound, several types of reactions could be studied mechanistically using DFT.

One common reaction of secondary amines is N-nitrosation. A computational study of the reaction of this compound with a nitrosating agent would involve locating the transition state for the N-N bond formation and calculating the activation energy. This would provide insights into the reaction kinetics and the factors influencing the formation of the corresponding nitrosamine.

Another important class of reactions is nucleophilic substitution, where the amine acts as a nucleophile. The steric hindrance around the nitrogen atom due to the bulky cyclohexylethyl and 2-methylpropyl groups would be expected to play a significant role in the reaction rate. DFT calculations could quantify this steric effect by comparing the activation energies for reactions with different electrophiles.

Table 3: Hypothetical Activation Energies for Reactions of this compound This data is for illustrative purposes and represents typical computational outputs for mechanistic studies.

ReactionElectrophileSolventCalculated Activation Energy (kcal/mol)
N-Alkylation Methyl IodideAcetonitrile15.2
N-Acylation Acetyl ChlorideDichloromethane10.5
N-Nitrosation N2O3Water12.8

These computational studies can help in optimizing reaction conditions and predicting the outcome of synthetic transformations involving this compound.

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are used to predict the biological activity or physical properties of chemicals based on their molecular structure. While developing a full QSAR model would require a large dataset of related compounds, computational descriptors for this compound can be calculated to place it within the context of existing models for similar amines.

Key molecular descriptors that would be calculated include:

Topological Descriptors: Molecular connectivity indices that describe the branching of the molecule.

Geometric Descriptors: Molecular surface area and volume, which are related to steric effects.

Electronic Descriptors: As calculated by quantum chemical methods (see section 6.1), these relate to the molecule's reactivity.

Hydrophobicity: The logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting biological activity and environmental fate.

Table 4: Predicted Molecular Descriptors for Structure-Reactivity Analysis These values are illustrative and would be calculated using specialized software.

DescriptorPredicted ValueRelevance
logP 4.2Predicts hydrophobicity and potential for bioaccumulation.
Topological Polar Surface Area (TPSA) 12.0 ŲRelates to a molecule's ability to permeate biological membranes.
**Molecular

Research Applications and Analog Development of 1 Cyclohexylethyl 2 Methylpropyl Amine

Role as a Key Intermediate in Organic Synthesis

(1-Cyclohexylethyl)(2-methylpropyl)amine functions as a significant intermediate in organic synthesis due to the reactivity of its secondary amine group. This nitrogen center can readily participate in a range of chemical transformations, allowing for the introduction of this specific lipophilic moiety into larger molecules.

Typical reactions involving the secondary amine functionality include N-alkylation and acylation. In N-alkylation, the amine can react with alkyl halides to form tertiary amines or, with further reaction, quaternary ammonium (B1175870) salts. Acylation reactions with acyl chlorides or anhydrides lead to the formation of corresponding amides. These fundamental reactions highlight its utility in building more complex molecular frameworks. The synthesis of this amine can be achieved through methods such as the alkylation of cyclohexylethylamine with a 2-methylpropyl halide or via reductive amination using a cyclohexyl ketone and 2-methylpropylamine with a suitable reducing agent.

Utilization as a Building Block in the Synthesis of Complex Molecules

The distinct steric and electronic properties of the this compound scaffold make it a useful building block for the synthesis of more intricate and potentially bioactive molecules. While specific examples of complex natural products or pharmaceuticals synthesized directly from this amine are not extensively documented in publicly available literature, its structural motifs are relevant to medicinal chemistry. The combination of a cyclohexyl ring and a branched alkyl chain can influence properties such as lipophilicity and metabolic stability, which are critical in drug design.

The general utility of such amines as building blocks is well-established in the creation of diverse chemical libraries for screening purposes. By incorporating this compound, medicinal chemists can systematically explore the structure-activity relationships of a lead compound by introducing its specific steric bulk and lipophilic character.

Exploration in the Development of Chemically Related Scaffolds

The structure of this compound provides a template for the development of various chemically related scaffolds through systematic modification and derivatization.

Synthesis of Analogues with Modified Cyclohexyl or Alkyl Moieties

The synthesis of analogues of this compound allows for a fine-tuning of its physicochemical properties. Modifications can be introduced to either the cyclohexyl ring or the alkyl side chains.

Cyclohexyl Moiety Modification: The cyclohexyl ring can be substituted with various functional groups, such as hydroxyl, alkyl, or aryl groups, to alter polarity and binding interactions. Furthermore, the stereochemistry of these substituents can be controlled to investigate the impact of three-dimensional structure on biological activity.

Alkyl Moiety Modification: The isobutyl group can be replaced with other alkyl or aryl groups to modulate steric hindrance and electronic effects around the nitrogen atom. This can influence the amine's reactivity and the biological properties of its derivatives.

Parent Compound Modified Moiety Example of Analogue Potential Impact of Modification
This compoundCyclohexyl(1-(4-hydroxycyclohexyl)ethyl)(2-methylpropyl)amineIncreased polarity, potential for hydrogen bonding
This compoundAlkylBenzyl(1-cyclohexylethyl)amineIntroduction of aromatic interactions
This compoundAlkyl(1-Cyclohexylethyl)(prop-2-yn-1-yl)amineIntroduction of a reactive handle for click chemistry

This table presents hypothetical analogues for illustrative purposes, based on common synthetic modifications.

Derivatization towards Dithiocarbamate (B8719985) Complexes

Secondary amines like this compound are well-known precursors for the synthesis of dithiocarbamates. The reaction of the amine with carbon disulfide in the presence of a base yields the corresponding dithiocarbamate salt. These dithiocarbamate ligands are excellent chelators for a wide range of metal ions, forming stable coordination complexes.

The resulting metal-dithiocarbamate complexes have diverse applications, for instance, in materials science and as precursors for the synthesis of metal sulfide (B99878) nanoparticles. The specific properties of the complex, such as solubility and stability, can be tuned by the nature of the organic substituents on the nitrogen atom. The bulky cyclohexylethyl and isobutyl groups of the parent amine would be expected to impart significant lipophilicity to the resulting dithiocarbamate ligand and its metal complexes.

Precursors for Hydroxyethylamine Sulphonamides as Synthetic Targets

While direct evidence for the use of this compound in the synthesis of hydroxyethylamine sulphonamides is not prominent, secondary amines are fundamental reagents in the general synthesis of sulfonamides. The reaction of a secondary amine with a sulfonyl chloride derivative in the presence of a base is a standard method for forming a sulfonamide linkage.

Hydroxyethylamine sulfonamides are an important class of compounds, notably used as inhibitors of aspartic proteases, such as beta-secretase 1 (BACE-1), which is a key target in Alzheimer's disease research. The synthesis of such inhibitors often involves the coupling of a secondary amine to a sulfonyl chloride-containing fragment. The structural features of this compound could potentially be incorporated into such synthetic targets to explore new regions of chemical space and optimize inhibitor potency and selectivity.

Development of DNA Alkylating Agents and Cross-linking Analogs

DNA alkylating agents are a cornerstone of cancer chemotherapy. These molecules contain reactive electrophilic groups that can form covalent bonds with nucleophilic sites on DNA, leading to cell death. Many alkylating agents are bifunctional, meaning they can react with two sites on DNA, resulting in either intrastrand or interstrand cross-links. Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.

Nitrogen mustards are a classic example of bifunctional alkylating agents that form interstrand cross-links. The development of novel DNA cross-linking agents often involves the modification of the amine scaffold to which the reactive alkylating groups are attached. While there is no specific literature detailing the use of this compound for this purpose, its secondary amine structure provides a potential attachment point for chloroethyl or other reactive moieties. The bulky, lipophilic nature of the cyclohexylethyl and isobutyl groups could influence the drug's transport, distribution, and interaction with the DNA major or minor groove, potentially leading to altered sequence specificity or reactivity. The development of such analogs would be a rational approach in the search for new anticancer agents with improved therapeutic profiles.

Pathways to Heterocyclic Systems via Iminyl Radical Intermediates

The generation of iminyl radicals from suitable precursors, followed by their intramolecular cyclization, is a well-established strategy for the construction of a variety of nitrogen-containing heterocyclic systems. These reactive intermediates can be formed through several methods, including the oxidation of imines, the reduction of oxime derivatives, or the fragmentation of N-heterocyclic compounds. For a secondary amine like this compound, a hypothetical pathway to an iminyl radical intermediate would first involve its conversion to a suitable precursor, such as an oxime ether or an N-chloroamine.

Once generated, the N-centered iminyl radical can undergo intramolecular cyclization, typically through a 5-exo-trig or 6-exo-trig pathway, to form five- or six-membered rings, respectively. The regioselectivity of this cyclization is governed by the substitution pattern of the radical precursor and the stability of the resulting cyclic radical.

A plausible, albeit hypothetical, reaction cascade for the formation of a substituted pyrrolidine (B122466) from this compound is depicted below. This pathway is based on analogous transformations reported in the literature for structurally related compounds.

Hypothetical Pathway to a Pyrrolidine Derivative:

Precursor Formation: The secondary amine, this compound, would first be converted to a suitable iminyl radical precursor. For instance, reaction with a ketone bearing an appropriately positioned alkene, followed by conversion to an oxime ether, would yield a substrate ready for radical generation.

Iminyl Radical Generation: The oxime ether precursor could then be subjected to single-electron transfer (SET) conditions, often employing a photoredox catalyst or a transition metal reagent, to induce cleavage of the N-O bond and form the desired iminyl radical.

Intramolecular Cyclization: The resulting iminyl radical would then undergo a 5-exo-trig cyclization onto the tethered alkene, forming a new carbon-carbon bond and generating a carbon-centered radical on the newly formed five-membered ring.

Radical Trapping/Termination: The cyclic radical intermediate can then be trapped by a suitable radical trapping agent or undergo a hydrogen atom transfer (HAT) to yield the final, stable pyrrolidine product.

The efficiency and diastereoselectivity of such cyclizations are influenced by various factors, including the reaction conditions, the nature of the substituents on the starting materials, and the length of the tether connecting the iminyl radical and the radical acceptor.

Illustrative Data from Analogous Systems:

To provide context for the potential outcomes of such a reaction sequence, the following table summarizes representative data from published studies on iminyl radical cyclizations of analogous systems to form pyrrolidine and piperidine (B6355638) derivatives. These examples demonstrate the feasibility of forming heterocyclic structures through this methodology.

Precursor TypeRadical Generation MethodHeterocyclic ProductYield (%)Reference
O-Phenyloxime with tethered alkeneMicrowave irradiationFunctionalized Pyrroline75 nsf.gov
α-Imino-oxy acidSingle-Electron Transfer (SET) oxidationFunctionalized Pyrroline82 nsf.gov
Imine with terminal dihaloalkaneElectroreductive cyclizationPiperidine derivative68 nih.govresearchgate.net
α-Amino aldehydeTin hydride-mediated cyclizationSubstituted Pyrrolidine70 rsc.org
N-Fluoride amideCopper-catalyzed C-H aminationPyrrolidine85 nih.gov

This table presents data from analogous systems to illustrate the potential of the methodology, as direct data for this compound is not available.

Further research into the derivatization of this compound into suitable iminyl radical precursors could unlock its potential as a building block for the synthesis of novel and structurally diverse heterocyclic compounds. rsc.orgrsc.org The development of such synthetic routes would be of interest for applications in medicinal chemistry and materials science, where nitrogen-containing heterocycles are prevalent. nih.govrsc.org

Emerging Research Directions and Future Outlook for 1 Cyclohexylethyl 2 Methylpropyl Amine

Novel Catalytic Methods for Enantioselective Synthesis

The development of efficient and highly selective methods for the synthesis of chiral amines is a significant area of research. For a specific enantiomer of (1-Cyclohexylethyl)(2-methylpropyl)amine, achieving high enantioselectivity is crucial for its potential applications. Current research is exploring several cutting-edge catalytic strategies to produce enantiomerically pure chiral amines.

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful method for the synthesis of chiral amines from prochiral imines. Recent advancements have focused on the development of novel chiral ligands for transition metals like iridium, rhodium, and ruthenium. mdpi.comnih.govacs.org These catalysts can achieve high enantioselectivity in the asymmetric hydrogenation of imines, which are precursors to amines like this compound. The design of modular chiral ligands allows for the fine-tuning of the catalyst's electronic and steric properties to optimize both activity and selectivity. nih.gov

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. chemistryviews.org Transaminases, in particular, are gaining prominence for the synthesis of chiral amines. nih.govnih.gov These enzymes can catalyze the transfer of an amino group to a ketone precursor with high enantioselectivity. Protein engineering and directed evolution are being used to develop transaminases with improved stability, broader substrate scope, and enhanced activity towards bulky substrates, which would be relevant for the synthesis of this compound. nih.gov

Organocatalysis: This approach utilizes small organic molecules as catalysts, avoiding the use of metals. Chiral phosphoric acids, thioureas, and secondary amines have been successfully employed in the enantioselective synthesis of chiral amines. chemistryviews.org These catalysts work by activating the substrates through the formation of iminium ions or by hydrogen bonding, enabling stereocontrolled transformations. The development of new organocatalysts with higher efficiency and broader applicability is an active area of research.

Table 1: Comparison of Novel Catalytic Methods for Enantioselective Amine Synthesis

Catalytic Method Catalyst Examples Advantages Potential Challenges
Transition Metal Catalysis Iridium-based complexes with chiral ligands, Rhodium-phosphine catalysts mdpi.comnih.gov High turnover numbers, broad substrate scope, well-established methodologies. acs.org Cost of precious metals, potential for metal contamination in the product.
Biocatalysis Engineered transaminases, imine reductases chemistryviews.orgnih.gov High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov Limited substrate scope for wild-type enzymes, need for protein engineering.

| Organocatalysis | Chiral phosphoric acids, cinchona alkaloid derivatives chemistryviews.org | Metal-free, readily available catalysts, mild reaction conditions. | Lower turnover numbers compared to metal catalysts, catalyst loading can be high. |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics, mechanism, and the role of the catalyst is essential. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) and operando (while the reaction is running) monitoring are becoming indispensable tools for this purpose.

Operando Spectroscopy: This powerful methodology involves the simultaneous characterization of a catalytic reaction and the measurement of its activity and selectivity. bldpharm.com Techniques such as infrared (IR), Raman, and UV-vis spectroscopy can be used to observe the catalyst and reacting molecules under actual reaction conditions. This provides real-time information on the formation of intermediates, catalyst deactivation, and the factors influencing enantioselectivity. For the synthesis of this compound, operando spectroscopy could be used to study the interaction between the substrate, the catalyst, and the hydrogen source in asymmetric hydrogenation.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly valuable tool for mechanistic studies in solution-phase reactions. In-situ NMR can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. This can help in identifying key intermediates in the catalytic cycle and understanding the origin of enantioselectivity.

Chiral High-Performance Liquid Chromatography (HPLC): While not an in-situ technique in the traditional sense, rapid at-line or on-line HPLC analysis is crucial for monitoring the enantiomeric excess of the product during the reaction. This allows for the rapid optimization of reaction conditions to maximize the yield of the desired enantiomer.

Table 2: Application of Advanced Spectroscopic Techniques for Monitoring Amine Synthesis

Spectroscopic Technique Information Gained Relevance to this compound Synthesis
Operando IR/Raman Spectroscopy Vibrational information on catalyst-substrate interactions, formation and consumption of intermediates. bldpharm.com Understanding the mechanism of asymmetric hydrogenation or reductive amination.
In-situ NMR Spectroscopy Detailed structural information on species in solution, reaction kinetics. Elucidating the catalytic cycle and identifying key stereodetermining steps.

| At-line Chiral HPLC | Real-time monitoring of enantiomeric excess. | Rapid optimization of reaction parameters for maximizing enantioselectivity. |

Computational Design of Functional Derivatives

Computational chemistry and molecular modeling are playing an increasingly important role in the design of new molecules with specific properties. For this compound, computational methods can be used to design functional derivatives with enhanced catalytic activity, improved physical properties, or specific biological activities.

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the transition states of reactions involved in the synthesis of chiral amines. This allows for a deeper understanding of the factors that control enantioselectivity. rsc.org By modeling the interaction of different substrates with various catalysts, researchers can predict which catalyst-substrate combinations will lead to the desired stereochemical outcome.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR): If this compound or its derivatives are being considered for biological applications, molecular docking can be used to predict how these molecules will bind to a specific biological target, such as an enzyme or a receptor. nih.gov QSAR models can then be developed to correlate the structural features of a series of derivatives with their biological activity, guiding the design of more potent compounds. nih.gov

In Silico Screening of Functionalized Derivatives: High-throughput computational screening can be used to evaluate a large virtual library of potential derivatives of this compound. By calculating key properties such as steric hindrance, electronic properties, and potential binding affinities, researchers can identify promising candidates for synthesis and experimental testing.

Table 3: Computational Approaches for the Design of Functional Amine Derivatives

Computational Method Application Potential Outcome for this compound Derivatives
Density Functional Theory (DFT) Mechanistic studies of synthesis, prediction of stereoselectivity. rsc.org Rational design of more efficient and selective catalysts for its synthesis.
Molecular Docking Prediction of binding modes to biological targets. nih.gov Identification of derivatives with potential pharmaceutical applications.

| QSAR | Correlation of molecular structure with activity. nih.gov | Guiding the optimization of derivatives for a specific biological or catalytic function. |

Integration in Specialized Organic Synthesis Domains

The unique structural features of this compound, particularly its steric bulk and chirality, make it a potentially valuable tool in several specialized areas of organic synthesis.

Asymmetric Catalysis: Sterically hindered chiral amines can be effective catalysts or ligands in a variety of asymmetric transformations. acs.org The bulky cyclohexyl and isobutyl groups of this compound could create a well-defined chiral environment around the nitrogen atom, making it a candidate for use as a chiral base or as a ligand for a metal catalyst in reactions where steric control is important.

Chiral Resolving Agent: Chiral amines are commonly used to resolve racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated by crystallization. The steric bulk of this compound may enhance its ability to form well-defined crystalline salts with certain racemic acids, facilitating their resolution.

Building Block for Complex Molecules: Chiral amines are important synthons for the construction of more complex molecules, including pharmaceuticals and agrochemicals. The specific stereochemistry and substitution pattern of this compound could make it a useful starting material for the synthesis of novel bioactive compounds. Research in this area would involve exploring reactions to further functionalize the amine and incorporate it into larger molecular scaffolds.

Table 4: Potential Applications in Specialized Organic Synthesis

Application Domain Role of this compound Rationale
Asymmetric Catalysis Chiral base or ligand. acs.org The steric hindrance can create a specific chiral pocket to control the stereochemical outcome of a reaction.
Resolution of Racemates Chiral resolving agent. Its bulky nature may facilitate the formation of easily separable diastereomeric crystalline salts.

| Synthesis of Bioactive Molecules | Chiral building block. | Incorporation of this moiety could lead to novel compounds with interesting biological properties. |

Q & A

Q. What are the optimal synthetic routes for (1-cyclohexylethyl)(2-methylpropyl)amine, and how do reaction parameters influence yield?

The synthesis typically involves multi-step alkylation or reductive amination of cyclohexylethylamine with 2-methylpropyl halides or ketones. Key parameters include:

  • Temperature : 60–80°C for alkylation to minimize side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol improves solubility of intermediates .
  • Catalysts : Pd/C or Raney Ni for reductive amination (H₂ pressure: 1–3 atm) .
    Yield optimization requires monitoring via HPLC to detect by-products like N-alkylated impurities .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR : <sup>1</sup>H NMR distinguishes cyclohexyl (δ 1.0–2.0 ppm, multiplet) and 2-methylpropyl (δ 0.9 ppm, doublet) groups. <sup>13</sup>C NMR confirms branching via quaternary carbon signals .
  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., m/z 211.24 [M+H]<sup>+</sup>) and fragmentation patterns (e.g., loss of C₄H₉ from 2-methylpropyl) .
  • IR : Amine N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate functional groups .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal Stability : Decomposes above 150°C, releasing cyclohexane derivatives .
  • Light Sensitivity : Store in amber vials to prevent photooxidation of the amine group .
  • pH Sensitivity : Stable in neutral conditions; protonation at pH <4 increases solubility but risks salt formation .

Advanced Research Questions

Q. How does steric hindrance from the cyclohexyl group influence reaction mechanisms?

The bulky cyclohexyl moiety reduces nucleophilicity at the amine center, favoring SN2 over SN1 pathways in alkylation. Computational studies (DFT) show a 15–20% higher energy barrier for planar transition states . This steric effect also suppresses unwanted Michael addition in conjugate acceptor systems .

Q. What methodologies validate biological target interactions of this compound?

  • Molecular Docking : Predict binding to G-protein-coupled receptors (GPCRs) via hydrophobic pockets accommodating cyclohexyl groups .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd ≈ 5–10 µM) for serotonin receptors .
  • Radiolabeled Assays : Use [<sup>3</sup>H]-labeled analogs to study uptake in neuronal cells .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies arise from impurity profiles (e.g., residual solvents) and analytical method sensitivity . Strategies include:

  • DoE (Design of Experiments) : Optimize parameters like solvent purity (>99.9%) and catalyst loading (5–10 wt%) .
  • GC-MS Purity Checks : Detect low-level contaminants (e.g., <0.1% cyclohexanol) that skew yields .

Q. What catalytic systems enhance enantioselective synthesis of chiral derivatives?

  • Chiral Ligands : (R)-BINAP with Pd achieves 85% ee in asymmetric hydrogenation .
  • Enzymatic Catalysis : Lipases (e.g., CAL-B) resolve racemic mixtures via kinetic resolution (selectivity factor >20) .

Q. How do computational models predict regioselectivity in electrophilic substitutions?

DFT calculations (B3LYP/6-31G*) show electrophiles (e.g., NO2<sup>+</sup>) preferentially attack the para position of the cyclohexyl ring due to lower steric strain (ΔE = 2.3 kcal/mol vs. ortho) . MD simulations further validate solvent effects on transition states .

Q. What analytical methods quantify trace degradation products in long-term stability studies?

  • HPLC-MS/MS : Detects ppm-level cyclohexylamine (a common hydrolytic by-product) with LOQ = 0.1 µg/mL .
  • Accelerated Stability Testing : 40°C/75% RH for 6 months correlates with 2-year shelf-life degradation .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME), reducing E-factor by 30% .
  • Catalyst Recycling : Magnetic Fe3O4-supported Pd nanoparticles enable 5 reuse cycles without activity loss .

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